

# 1,2,3,4-tetrachlorobutane chemical properties and structure

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1,2,3,4-TETRACHLOROBUTANE

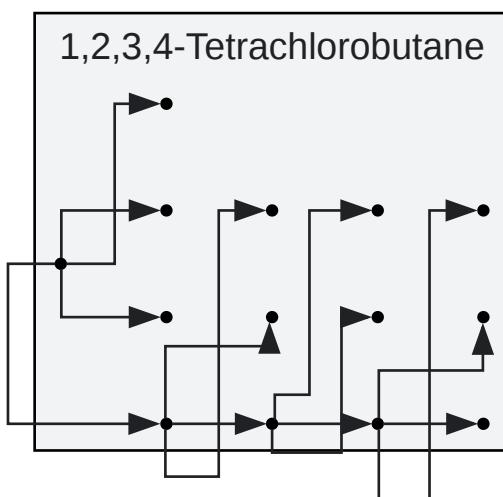
Cat. No.: B3068455

[Get Quote](#)

An In-depth Technical Guide to **1,2,3,4-Tetrachlorobutane**: Chemical Properties and Structure

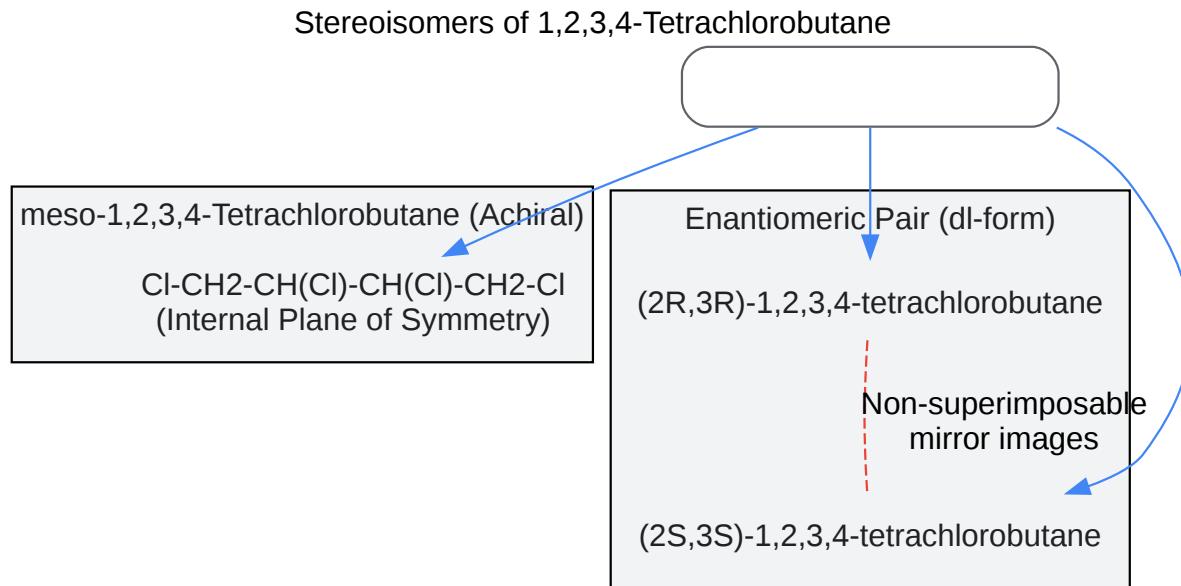
This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to **1,2,3,4-tetrachlorobutane**. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

## Chemical Structure and Identification


**1,2,3,4-tetrachlorobutane** is a chlorinated alkane, specifically a butane derivative where chlorine atoms have substituted hydrogen atoms at positions 1, 2, 3, and 4.[1][2][3] Its chemical formula is C<sub>4</sub>H<sub>6</sub>Cl<sub>4</sub>.[1][4] The presence of two chiral centers at carbons 2 and 3 gives rise to stereoisomerism, resulting in three distinct stereoisomers: a meso compound and a pair of enantiomers (the dl- or racemic form).[4][5]

The meso form possesses an internal plane of symmetry, rendering it achiral despite having stereogenic centers.[5] This symmetry also allows for a more ordered crystal lattice, resulting in a significantly higher melting point compared to the racemic mixture.[4][5]

### Key Identifiers:


- IUPAC Name: **1,2,3,4-tetrachlorobutane**[1][4]
- CAS Number: 3405-32-1 (for the general compound), 28507-96-2 (for the meso or rel-(2R,3S)-form)[1][4][6]

- Molecular Formula: C<sub>4</sub>H<sub>6</sub>Cl<sub>4</sub>[\[1\]](#)[\[4\]](#)
- SMILES: C(C(C(CCl)Cl)Cl)Cl[\[1\]](#)[\[4\]](#)[\[7\]](#)
- InChI: InChI=1S/C4H6Cl4/c5-1-3(7)4(8)2-6/h3-4H,1-2H2[\[1\]](#)[\[4\]](#)
- InChIKey: IXZVKECRTHXEEW-UHFFFAOYSA-N[\[1\]](#)



[Click to download full resolution via product page](#)

Caption: 2D structure of **1,2,3,4-tetrachlorobutane**.



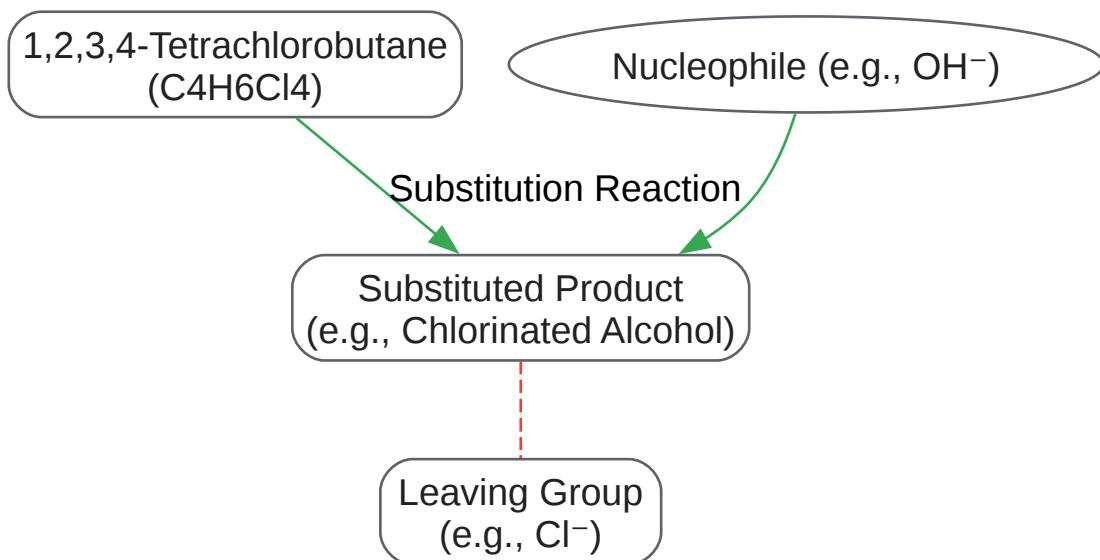
[Click to download full resolution via product page](#)

Caption: Stereoisomers of **1,2,3,4-tetrachlorobutane**.

## Physicochemical Properties

The physical and chemical properties of **1,2,3,4-tetrachlorobutane** are summarized in the table below. Note that some values are estimated, and physical properties like melting point differ significantly between stereoisomers.

| Property                              | Value                                                                   | Source |
|---------------------------------------|-------------------------------------------------------------------------|--------|
| Molecular Weight                      | 195.9 g/mol                                                             | [1][4] |
| Exact Mass                            | 195.919411 Da                                                           | [1][8] |
| Monoisotopic Mass                     | 193.922361 Da                                                           | [1]    |
| Density                               | 1.3920 - 1.4068 g/cm <sup>3</sup><br>(estimate)                         | [2][8] |
| Boiling Point                         | ~191.03 °C (estimate)                                                   | [8]    |
| Melting Point                         | meso form: ~73 °C                                                       | [4][5] |
| dl-form: ≤ 0 °C (liquid at room temp) | [4]                                                                     |        |
| General (estimate): 28.17 °C          | [8][9]                                                                  |        |
| XLogP3                                | 2.7                                                                     | [2][8] |
| Appearance                            | Colorless liquid or white powder/crystals                               | [9]    |
| Solubility                            | Expected to be soluble in organic solvents and poorly soluble in water. |        |


## Reactivity and Chemical Behavior

As a chlorinated hydrocarbon, **1,2,3,4-tetrachlorobutane** exhibits reactivity typical of alkyl halides. Its electrophilic nature, enhanced by the presence of four chlorine atoms, makes it susceptible to nucleophilic attack.[4]

- Nucleophilic Substitution: The chlorine atoms can be displaced by various nucleophiles. For example, hydrolysis with a base can yield alcohol derivatives.[4]
- Elimination Reactions: Under appropriate conditions, it can undergo dehydrochlorination to form alkenes.[5]

- Reductive Dechlorination: Reaction with reducing agents can lead to the formation of less chlorinated butanes.[\[5\]](#)

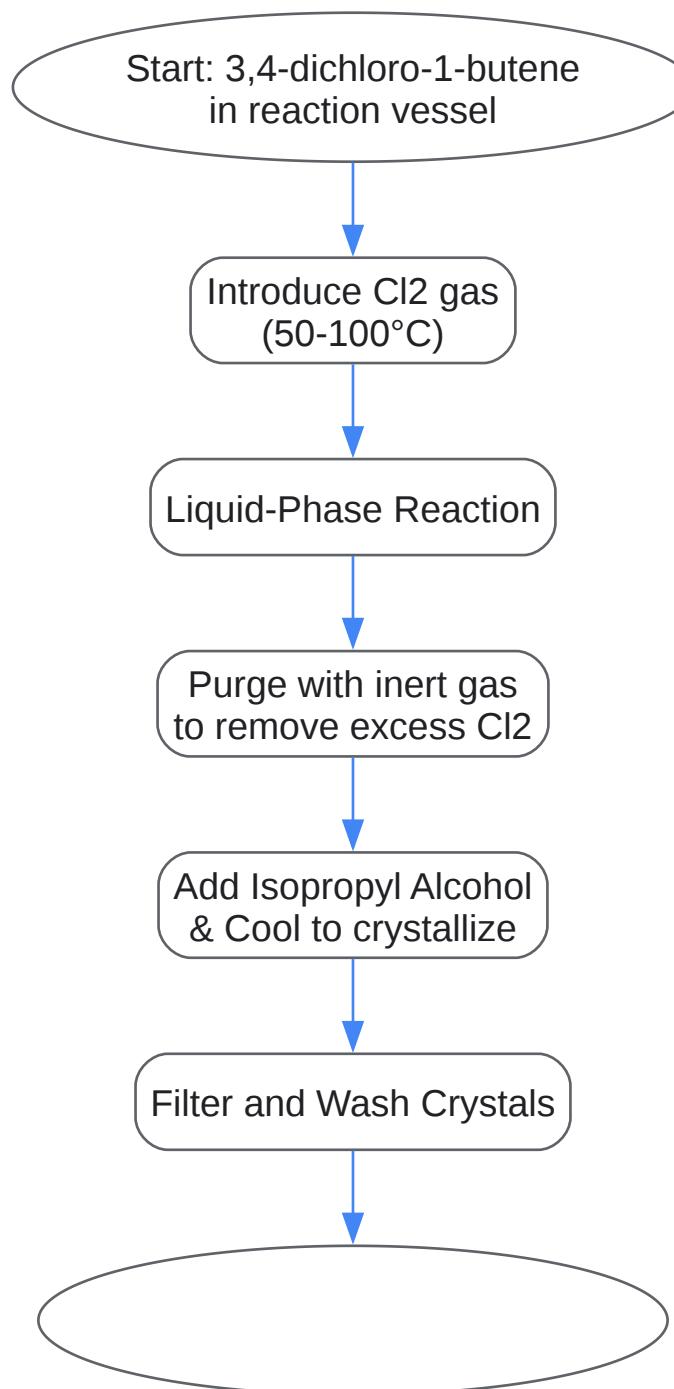
The compound is utilized as a chemical intermediate in organic synthesis for producing other chlorinated compounds and has been studied for its potential applications in polymer chemistry.[\[4\]](#)[\[5\]](#)



[Click to download full resolution via product page](#)

Caption: Generalized nucleophilic substitution pathway.

## Experimental Protocols


### Synthesis

The primary industrial synthesis of **1,2,3,4-tetrachlorobutane** involves the liquid-phase chlorination of dichlorobutene isomers.[\[4\]](#)

Protocol: Synthesis from 3,4-dichloro-1-butene

- Reaction Setup: A reactant solution containing 3,4-dichloro-1-butene is charged into a suitable reaction vessel.[\[10\]](#) The inner surface of the vessel should be made of a material resistant to chlorine and HCl, such as glass or appropriately lined metal.[\[10\]](#)

- Chlorination: Chlorine gas is introduced directly into the reactant solution.[4][10] The reaction is typically carried out in the liquid phase.
- Temperature Control: The reaction temperature is maintained between 50°C and 100°C.[11] Operating above 70°C keeps the desired meso-isomer in a liquid state, which can be advantageous.[11]
- Reaction Control: To favor the formation of the meso-isomer and minimize the production of higher chlorinated by-products, it is crucial to maintain a low concentration of chlorine throughout the reaction.[4][11] This can be achieved by controlling the rate of chlorine addition.
- Workup and Purification: After the reaction is complete, the mixture is purged with an inert gas to remove any unreacted chlorine.[11] The product mixture contains the meso-isomer, the dl-isomer, and more highly chlorinated byproducts.[11]
- Crystallization: The desired meso-**1,2,3,4-tetrachlorobutane** can be crystallized from the solution by adding a solvent like isopropyl alcohol and cooling the mixture.[11] The crystals are then filtered and washed to yield a high-purity product.[11]

[Click to download full resolution via product page](#)

Caption: Experimental workflow for synthesis.

## Analytical Methods

A variety of analytical techniques are employed to characterize **1,2,3,4-tetrachlorobutane** and its isomers:

- Gas Chromatography-Mass Spectrometry (GC-MS): Used to separate the components of the reaction mixture and confirm their molecular weight and fragmentation patterns.[1]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR are critical for confirming the chemical structure and differentiating between stereoisomers by analyzing chemical shifts and coupling constants.[5][6]
- Infrared (IR) and Raman Spectroscopy: Provide information about the functional groups and vibrational modes of the molecule.[1]
- X-ray Crystallography: This is the definitive method for determining the three-dimensional arrangement of atoms in the crystalline state, providing unambiguous stereochemical assignments and detailed geometric data for the meso-isomer.[5]
- High-Performance Liquid Chromatography (HPLC): Can be used to separate the meso and racemic forms based on their differing polarities.[5]

## Safety and Handling

**1,2,3,4-Tetrachlorobutane** is classified as harmful. The GHS signal word is "Warning".[1][4]

- Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[1] It is an irritant.[1][4]
- Precautions: Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, should be worn. Work should be conducted in a well-ventilated area or a fume hood. Avoid inhalation of vapors and contact with skin and eyes.[1]

Always consult the Safety Data Sheet (SDS) for complete safety and handling information before working with this chemical.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 1,2,3,4-Tetrachlorobutane | C4H6Cl4 | CID 18854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. 1,2,3,4-TETRACHLOROBUTANE | 3405-32-1 [chemicalbook.com]
- 4. Buy 1,2,3,4-Tetrachlorobutane | 3405-32-1 [smolecule.com]
- 5. Buy (R\*,S\*)-1,2,3,4-Tetrachlorobutane | 28507-96-2 [smolecule.com]
- 6. rel-(2R,3S)-1,2,3,4-Tetrachlorobutane | C4H6Cl4 | CID 11579284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. PubChemLite - 1,2,3,4-tetrachlorobutane (C4H6Cl4) [pubchemlite.lcsb.uni.lu]
- 8. lookchem.com [lookchem.com]
- 9. Page loading... [guidechem.com]
- 10. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 11. US3932544A - Process for production of meso-1,2,3,4-tetrachlorobutane - Google Patents [patents.google.com]
- To cite this document: BenchChem. [1,2,3,4-tetrachlorobutane chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3068455#1-2-3-4-tetrachlorobutane-chemical-properties-and-structure]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)